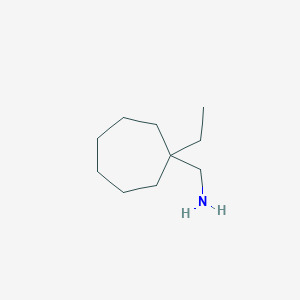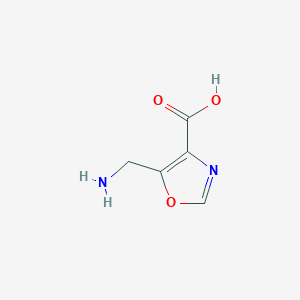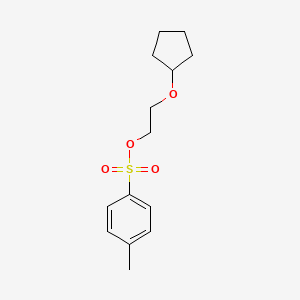
2-Cyclopentyloxyethyl tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyloxyethyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound is characterized by the presence of a cyclopentyloxyethyl group attached to a tosylate moiety, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopentyloxyethyl tosylate typically involves the reaction of 2-cyclopentyloxyethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
2-Cyclopentyloxyethanol+Tosyl chloride→2-Cyclopentyloxyethyl tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of tosylates, including this compound, follows similar synthetic routes but with optimized conditions for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyloxyethyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate moiety. Some common reactions include:
Nucleophilic Substitution (SN2 and SN1): The tosylate group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOEt), amines (e.g., NH3).
Solvents: Polar aprotic solvents like acetone, DMF, and DMSO.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-cyclopentyloxyethyl halides, ethers, or amines are formed.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyloxyethyl tosylate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of ethers and amines.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyloxyethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the tosylate group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates but with a methanesulfonyl group.
Trifluoromethanesulfonates (Triflates): Known for their even better leaving group ability compared to tosylates.
Brosylates: Contain a p-bromobenzenesulfonyl group and are used in similar reactions.
Uniqueness
2-Cyclopentyloxyethyl tosylate is unique due to the presence of the cyclopentyloxyethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desired, offering advantages in selectivity and reactivity compared to other tosylates.
Eigenschaften
Molekularformel |
C14H20O4S |
|---|---|
Molekulargewicht |
284.37 g/mol |
IUPAC-Name |
2-cyclopentyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-12-6-8-14(9-7-12)19(15,16)18-11-10-17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
SVLZVDIBUQQXEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)

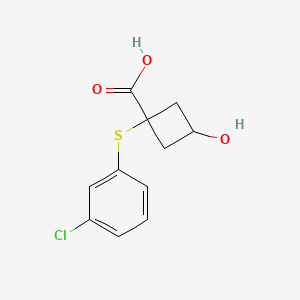
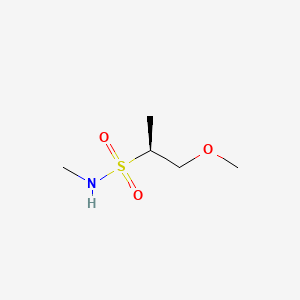
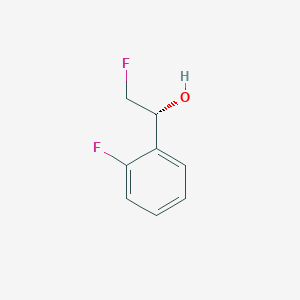
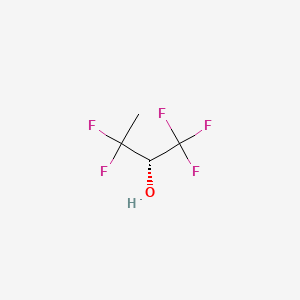
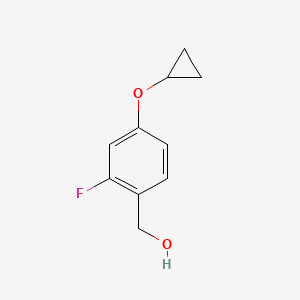
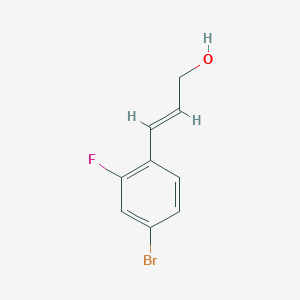
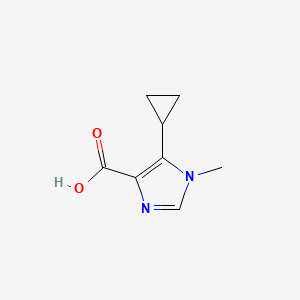
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
